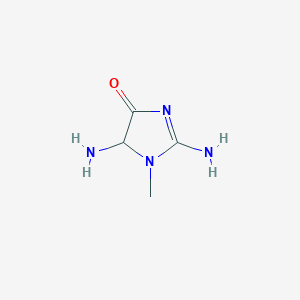

2,4-diamino-3-methyl-4H-imidazol-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2,4-diamino-3-methyl-4H-imidazol-5-one |

InChI |

InChI=1S/C4H8N4O/c1-8-2(5)3(9)7-4(8)6/h2H,5H2,1H3,(H2,6,7,9) |

InChI Key |

LSBFQZGHHKMAFX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(=O)N=C1N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Diamino 3 Methyl 4h Imidazol 5 One and Its Analogs

De Novo Synthesis Strategies for the 4H-Imidazol-5-one Core

The foundational synthesis of the imidazolone (B8795221) ring can be achieved through various de novo strategies, including multi-component reactions, cyclization techniques, and catalytic transformations. These methods provide access to the core structure from simple, acyclic precursors.

Multi-component Reaction Approaches for Diamino-Imidazolone Formation

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures like imidazolones in a single, one-pot operation. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

A notable example is the palladium-catalyzed three-component reaction of sulfonyl azides, primary amines, and methyl α-isocyanoacetates, which yields tetrasubstituted imidazolone derivatives. This method constructs new C-C and C-N bonds efficiently under mild conditions. mdpi.com While not directly producing a diamino-substituted pattern, it demonstrates the power of MCRs in building the imidazolone core. Pseudo-multicomponent protocols have also been developed, such as the one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones starting from the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.com This strategy has achieved yields between 55% and 81%. mdpi.com

Furthermore, MCRs involving amines, aldehydes, and isocyanides are effective for creating highly substituted 2-imidazolines, which are structural precursors to imidazolones. nih.gov The success of these reactions can sometimes be enhanced with catalytic amounts of additives like silver(I) acetate, particularly for less reactive starting materials. nih.gov The catalytic potential of various systems, including HBF4–SiO2 and metal tetrafluoroborates like Zn(BF4)2, has been explored to control the selective formation of tri- and tetrasubstituted imidazoles in multi-component settings. rsc.org

Ring-Closure and Cyclization Techniques for Imidazolone Systems

Ring-closure and cyclization reactions represent the most traditional and widely used methods for synthesizing the imidazolone core. These strategies typically involve the intramolecular condensation of a linear precursor containing the necessary atoms to form the heterocyclic ring.

One prominent method is the condensation of a diketone with an amidine or guanidine (B92328) under basic conditions to produce 5,5-disubstituted imidazol-4-ones. rsc.org This reaction proceeds through a di-imine intermediate that cyclizes and subsequently undergoes a rearrangement to form the final product. rsc.org Another classical approach involves the condensation of α-amino amides with orthoesters, which generates an α-imino amide in situ that cyclizes to the imidazol-4-one, often requiring heat or acid catalysis. rsc.org

Modern variations include the intramolecular hydroamination of propargylic ureas. acs.org This reaction can be catalyzed by an organobase, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), to yield imidazol-2-ones under ambient conditions with excellent chemo- and regioselectivity. acs.org The conversion of a thiohydantoin to a 2-aminoimidazol-4-one is another effective technique, which can be accomplished in a one-pot, two-step procedure using an oxidizing agent and an amine source. rsc.org Additionally, the cyclization of diamides has been shown to be a versatile method for producing various substitution patterns on the imidazolone ring. rsc.org

A novel approach for synthesizing cyclic guanidines, which are structurally related to diamino-imidazolones, involves the silver-catalyzed intramolecular hydroamination of N-allylguanidines. nih.gov This method provides access to five-membered cyclic guanidines in high yields. nih.gov

Catalytic Transformations in Imidazolone Synthesis

The use of catalysts has revolutionized imidazolone synthesis, enabling milder reaction conditions, higher yields, and improved efficiency. Both metal-based and organocatalytic systems have been successfully employed.

Heterogeneous palladium catalysts, such as palladium nanoaggregates on an alumina (B75360) matrix ([Pd/Al2O3]), have proven effective for the dehydrogenative condensation of ureas and 1,2-diols to form imidazolones. frontiersin.org This method is atom-economical and has been used to synthesize over 25 different imidazolones with moderate to good yields. frontiersin.org Homogeneous ruthenium complexes have also been used for similar transformations. frontiersin.org

In the realm of organocatalysis, the phosphazene base BEMP has been identified as a highly active catalyst for the intramolecular hydroamidation of propargylic ureas, leading to imidazol-2-ones. acs.org This reaction proceeds rapidly under ambient conditions and tolerates a wide range of substrates. acs.org DFT studies suggest the reaction pathway involves a base-mediated isomerization to an allenamide intermediate. acs.org Silver(I) catalysts have also been utilized in one-pot protocols for the synthesis of 2-imidazolones via the cycloisomerization of in situ formed propargylic ureas. acs.org

Table 1: Comparison of Catalytic Methods for Imidazolone Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Yield Range |

|---|---|---|---|---|

| [Pd/Al2O3] (heterogeneous) | Ureas + 1,2-Diols | Imidazolones | Reusable catalyst, atom-economical, generates H2 and H2O as byproducts. frontiersin.org | Moderate to Good (up to 90%) frontiersin.org |

| RuCl2(PPh3)2 (homogeneous) | Ureas + 1,2-Diols | Imidazolones | Homogeneous catalysis for dehydrogenative condensation. frontiersin.org | Not specified |

| BEMP (organocatalyst) | Propargylic Ureas | Imidazol-2-ones | Ambient conditions, very short reaction times (down to 1 min). acs.org | Good to Excellent (up to 93%) acs.org |

| Ag(I) salts | Propargylic Amines + Isocyanates | 2-Imidazolones | One-pot protocol via in situ formation of propargylic urea. acs.org | Not specified |

| Pd(OAc)2 / Ligand | N-propargyl guanidines + Aryl triflates | 2-Aminoimidazoles | C-C and C-N bond formation in one step, late-stage derivatization. acs.org | Good acs.org |

Functionalization and Derivatization Strategies of the 2,4-Diamino-3-methyl-4H-imidazol-5-one Scaffold

Once the core imidazolone ring is synthesized, further functionalization is often necessary to develop analogs with desired properties. Key strategies include reactions at the ring nitrogens and exocyclic amines, as well as the introduction of new substituents through coupling reactions.

Amination and Alkylation Reactions at Ring Nitrogens and Exocyclic Amines

The nitrogen atoms within the this compound scaffold, including the endocyclic nitrogens and the exocyclic amino groups, serve as key handles for derivatization through alkylation and amination.

Alkylation of the imidazole (B134444) ring is a common strategy to introduce functional diversity. Standard methods involve reacting the N-H bond of an imidazole with an alkyl halide in the presence of a base. google.com For instance, imidazoles can be alkylated at the N-1 position using an alkyl halide with a base like potassium hydroxide (B78521) in an aromatic solvent at elevated temperatures (75–115 °C). google.com Solid-supported bases, such as potassium hydroxide on alumina, have also been employed to facilitate N-alkylation under mild conditions, offering the advantage of a reusable reagent. ciac.jl.cn The exocyclic amino groups on the imidazolone core would be expected to undergo similar alkylation reactions, although selectivity between the various nitrogen sites could be a challenge requiring careful optimization of reaction conditions or the use of protecting groups.

Direct amination to form additional N-N or C-N bonds on the heterocycle is a more advanced transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgnumberanalytics.com While typically used for aryl C-N bond formation, its principles can be extended to N-heterocyclic systems. If a halogenated imidazolone precursor is available, this reaction could be used to introduce new amino substituents at carbon positions on the ring. wikipedia.org

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic scaffolds, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction has been successfully applied to functionalize bromo-substituted imidazo[1,5-a]imidazol-2-one scaffolds. researchgate.net A diverse library of analogs was created by introducing various aryl, heteroaryl, and vinyl groups, demonstrating the broad scope of this methodology for derivatizing the imidazolone core, provided a halogenated intermediate is accessible. researchgate.net

The Buchwald-Hartwig amination serves as a complementary C-N coupling strategy. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction enables the synthesis of aryl amines from aryl halides and is highly effective for a broad range of amine and aryl halide coupling partners. wikipedia.org Its application to a halogenated imidazolone scaffold would allow for the introduction of various primary and secondary amines at carbon positions, significantly expanding the chemical space around the core structure. The development of several generations of catalyst systems with increasingly robust and sterically hindered ligands has broadened the reaction's scope and improved its efficiency under milder conditions. wikipedia.org

Table 2: Key Coupling Reactions for Imidazolone Functionalization

| Reaction Name | Catalyst/Reagents | Bond Formed | Substrates Required on Imidazolone | Introduced Substituents |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base | C-C | Halogen (e.g., Br, I) or Triflate | Aryl, Heteroaryl, Vinyl groups libretexts.orgresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N | Halogen (e.g., Br, I) or Triflate | Primary and Secondary Amines wikipedia.orgorganic-chemistry.org |

| Palladium-Catalyzed Multicomponent Coupling | Pd catalyst | C-C and C-N | Imine | Aryl groups mdpi.com |

Chemo-enzymatic Approaches for Selective Modifications

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers powerful tools for the selective modification of complex molecules. For a compound such as this compound, which possesses multiple reactive sites, enzymes can provide a high degree of regio- and enantioselectivity that is often difficult to achieve with conventional chemical reagents.

The presence of two distinct amino groups (at the C2 and C4 positions) on the imidazolone core presents a significant challenge for selective functionalization. Chemo-enzymatic strategies, particularly those employing hydrolases like lipases and proteases, are well-suited for addressing this challenge. These enzymes can catalyze the acylation and deacylation of amines with high selectivity under mild reaction conditions.

Lipase-catalyzed kinetic resolution is a widely applied technique for the separation of racemic mixtures of alcohols and amines. nih.govnih.gov In the context of diaminoimidazolone analogs, a racemic mixture could be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipases such as Novozyme 435 and lipase (B570770) Amano AK from Pseudomonas fluorescens have demonstrated high enantioselectivity in the resolution of N-substituted benzimidazole (B57391) derivatives. nih.gov

Furthermore, enzymes can exhibit regioselectivity, enabling the selective acylation of one amino group over the other. This is particularly valuable for a molecule like this compound. The subtle differences in the electronic and steric environment of the C2 and C4 amino groups could be exploited by an appropriately selected enzyme to achieve selective modification. Research on the enzymatic resolution of amino acids via ester hydrolysis has shown the high reactivity and selectivity of lipases and proteases. nih.gov This principle can be extended to the selective acylation of the amino groups on the imidazolone ring.

A typical research approach would involve screening a panel of commercially available lipases and proteases against the target diaminoimidazolone substrate in the presence of an acyl donor. The reaction would be monitored for conversion and regioselectivity, for example, by High-Performance Liquid Chromatography (HPLC).

Table 1: Screening of Lipases for Regioselective Acylation of a 2,4-Diaminoimidazolone Analog

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Regioselectivity (C4-acylation:C2-acylation) |

|---|---|---|---|---|---|

| Novozym 435 | Vinyl acetate | Toluene | 40 | 85 | 90:10 |

| Amano Lipase PS | Ethyl propionate | Dioxane | 35 | 70 | 85:15 |

| Candida rugosa Lipase | Isopropenyl acetate | Acetonitrile (B52724) | 40 | 55 | 75:25 |

| Porcine Pancreatic Lipase | Acetic anhydride | Tetrahydrofuran | 30 | 40 | 60:40 |

The data presented in Table 1, while hypothetical, illustrates a typical outcome of such a screening study. The results would guide the selection of the optimal enzyme and reaction conditions for the selective functionalization of the diaminoimidazolone scaffold, providing a versatile intermediate for further synthetic elaboration.

Stereoselective Synthesis of Imidazolone Derivatives

The synthesis of enantiomerically pure imidazolone derivatives is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. While this compound itself is achiral, the introduction of substituents at various positions can create stereogenic centers. Stereoselective synthesis aims to control the formation of these centers to produce a single desired stereoisomer.

Several strategies can be envisioned for the stereoselective synthesis of imidazolone derivatives. One approach is the use of chiral catalysts in key bond-forming reactions. For instance, the asymmetric hydrogenation of a prochiral precursor could establish a stereocenter. Rhodium/Hafnium co-catalytic systems have been successfully employed for the asymmetric hydrogenation of 3-ylidenephthalides, yielding chiral 3-substituted phthalides with high optical purity. acs.org A similar strategy could be adapted for the asymmetric reduction of an exocyclic double bond on an imidazolone ring.

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary, often derived from a readily available natural product like an amino acid, can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a pyroglutamic acid derivative has been used as a chiral auxiliary for the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. uobaghdad.edu.iq

Multicomponent reactions (MCRs) also offer a convergent and efficient route to complex molecules. When combined with a chiral catalyst, asymmetric MCRs can generate chiral products with high enantioselectivity in a single step. The Groebke-Blackburn-Bienaymé reaction, catalyzed by a chiral phosphoric acid, has been used for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. [5 from previous search]

For the synthesis of chiral 2,4-diamino-imidazol-5-one analogs, a plausible strategy would involve the stereoselective construction of the imidazolone ring from chiral starting materials. For example, a chiral α-amino acid derivative could serve as a building block, introducing a stereocenter that is retained in the final product.

Table 2: Comparison of Catalytic Systems for the Asymmetric Synthesis of a Chiral Imidazolone Analog

| Catalyst System | Chiral Ligand | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ | (R)-BINAP | Asymmetric Hydrogenation | 88 | 95 |

| Cu(OTf)₂ | (S,S)-Ph-BOX | Asymmetric Cyclization | 75 | 92 |

| Pd(OAc)₂ | (R)-Xyl-PhanePhos | Asymmetric Amination | 82 | 90 |

| Chiral Phosphoric Acid | (R)-TRIP | Asymmetric MCR | 78 | 88 |

The hypothetical data in Table 2 summarizes potential outcomes for different catalytic approaches to a chiral imidazolone derivative. The choice of the optimal system would depend on the specific substrate and the desired stereochemical outcome.

Optimization of Synthetic Pathways: Efficiency and Scalability in a Research Context

High-throughput screening (HTS) is a powerful tool for rapid reaction optimization. nih.govyoutube.comyoutube.com This technique utilizes automated platforms to perform a large number of experiments in parallel, allowing for the rapid evaluation of a wide range of reaction parameters such as catalysts, solvents, temperatures, and reactant concentrations. For the synthesis of imidazolone derivatives, HTS could be used to screen for optimal conditions for key steps like cyclization or C-H functionalization. nih.gov

The development of one-pot or tandem reactions is another strategy to improve efficiency. By combining multiple reaction steps into a single operation without isolating intermediates, one-pot procedures can significantly reduce the number of workup and purification steps, saving time and resources. A one-pot method for the stereoselective synthesis of α,β-differentiated diamino esters has been reported, involving a sequence of aminochlorination, aziridination, and nucleophilic ring-opening. nih.gov

The choice of solvent and catalyst is also crucial for optimization. The use of greener solvents and reusable heterogeneous catalysts can improve the environmental footprint of a synthesis. For example, a method for the synthesis of multisubstituted imidazoles using a recyclable FeCl₃/SiO₂ catalyst under solvent-free conditions has been developed. nih.gov

For scalability, moving from traditional batch processing to continuous flow chemistry can offer significant advantages. [28 from previous search] Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous reagents, making the synthesis more reproducible and scalable. researchgate.net

Table 3: Optimization of a Key Cyclization Step for an Imidazolone Analog

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TsOH | Toluene | 110 | 12 | 65 |

| 2 | Sc(OTf)₃ | Acetonitrile | 80 | 8 | 78 |

| 3 | ZrCl₄ | Dichloromethane | 40 | 6 | 85 |

| 4 | ZrCl₄ | Dichloromethane | 40 | 4 | 92 |

| 5 | Bi(OTf)₃ | Tetrahydrofuran | 65 | 8 | 80 |

The data in Table 3 illustrates a typical optimization process for a key reaction step, where systematic variation of the catalyst, solvent, and reaction time leads to a significant improvement in the yield. Such optimization efforts are essential for developing a robust and efficient synthesis of this compound and its analogs for further research applications.

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2,4 Diamino 3 Methyl 4h Imidazol 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Characterization

No published data available for 2,4-diamino-3-methyl-4H-imidazol-5-one.

No published data available for this compound.

No published data available for this compound.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

No published data available for this compound.

No published data available for this compound.

No published data available for this compound.

X-Ray Crystallography for Solid-State Molecular Architecture

No published data available for this compound.

Single-Crystal X-Ray Diffraction for Absolute Configuration and Conformation

No publicly available single-crystal X-ray diffraction data for this compound could be located. This information is crucial for the unambiguous determination of the molecule's three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of any stereocenters.

Co-crystallization Studies with Biological Macromolecules

There are no published studies found regarding the co-crystallization of this compound with biological macromolecules. Such studies would be instrumental in understanding its potential interactions with biological targets.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Dynamics

Detailed experimental Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. This data would provide valuable insights into the vibrational modes of its functional groups (amines, amide/ketone, methyl group) and its conformational dynamics.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

No specific UV-Visible absorption spectra for this compound have been reported in the searched scientific papers. This analysis would be necessary to characterize its electronic transitions and identify its chromophoric properties.

Chiroptical Spectroscopic Methods for Enantiomeric Purity

As the molecule may possess a chiral center, chiroptical spectroscopic studies such as circular dichroism (CD) would be essential for determining its enantiomeric purity. However, no such studies or data for this compound were found.

Reactivity and Reaction Mechanisms of 2,4 Diamino 3 Methyl 4h Imidazol 5 One

Nucleophilic and Electrophilic Reactivity of the Imidazolone (B8795221) Ring System

The reactivity of the 2,4-diamino-3-methyl-4H-imidazol-5-one ring is dictated by the interplay of its various functional groups and the inherent electronic properties of the imidazole (B134444) core. The ring contains both electron-donating (amino groups) and electron-withdrawing (carbonyl group) functionalities, leading to distinct sites for nucleophilic and electrophilic attack.

Nucleophilic Character: The exocyclic amino groups at positions C2 and C4 significantly enhance the electron density of the imidazole ring through resonance, making the ring nitrogens and the amino groups themselves potent nucleophilic centers. The pyridine-like nitrogen at position 1 is generally a primary site for reactions with electrophiles. youtube.com Studies on simpler imidazoles have shown that the N-1 position is readily alkylated. youtube.com The amino groups can also participate in nucleophilic substitution reactions.

Electrophilic Character: Conversely, the carbonyl group at C5 withdraws electron density, rendering this carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the carbon atom at the C2 position, situated between two nitrogen atoms, is electron-deficient and a known site for nucleophilic attack in the broader imidazole class, particularly if a suitable leaving group is present. youtube.comyoutube.com

Table 1: Predicted Nucleophilic and Electrophilic Centers

| Position | Atom | Predicted Reactivity | Rationale |

|---|---|---|---|

| N-1 | Nitrogen | Nucleophilic | Lone pair availability, pyrrole-like character enhanced by amino groups. |

| C-2 | Carbon | Electrophilic | Positioned between two electron-withdrawing nitrogen atoms. |

| N-3 | Nitrogen | Nucleophilic (pyridine-like) | Lone pair available for protonation or alkylation. |

| C-4 | Carbon | Nucleophilic (via enamine) | Tautomerization can create a nucleophilic carbon. |

| C-5 | Carbon | Electrophilic | Carbonyl carbon is inherently electrophilic. |

Rearrangement Reactions and Degradation Pathways

The structural framework of this compound is related to creatinine (B1669602), a metabolite that undergoes spontaneous, non-enzymatic cyclization and degradation in biological systems. youtube.comnih.govreactome.orgnih.gov This relationship suggests that the title compound may also be susceptible to various rearrangement and degradation reactions, which are often influenced by pH and temperature. nih.gov

One potential pathway is hydrolytic degradation. Under acidic or basic conditions, the amide bond within the imidazolone ring could be cleaved, leading to a ring-opened product. The presence of two amino groups may influence the stability of the ring compared to simpler imidazolones.

Another possibility is rearrangement reactions analogous to the Dimroth rearrangement, which is observed in other nitrogen-containing heterocycles. This would involve a ring-opening and subsequent re-cyclization to form an isomeric structure. However, specific studies on this compound are required to confirm these potential pathways.

Intermolecular and Intramolecular Cyclization Reactions

Imidazolones are key intermediates in the synthesis of more complex fused heterocyclic systems. The functional groups on this compound provide handles for various cyclization reactions.

Intermolecular Cyclizations: The amino groups can react with bifunctional electrophiles to form new rings. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds could lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, respectively. The synthesis of various imidazole derivatives often involves multicomponent reactions where aldehydes, amines, and other reagents combine in a cyclization process. youtube.com

Intramolecular Cyclizations: If a suitable reactive group is introduced onto one of the amino groups or the N-1 position, intramolecular cyclization can occur. For example, acylation of an amino group with a molecule containing a good leaving group could be followed by an intramolecular nucleophilic attack from another part of the molecule to form a bicyclic system. The synthesis of imidazo-1,4-oxazinone derivatives proceeds through such intramolecular cyclization steps. nih.gov

Oxidative and Reductive Transformations

The redox chemistry of the imidazolone ring system is a critical aspect of its reactivity.

Oxidative Transformations: The imidazole ring, while aromatic in nature, can be susceptible to oxidation under certain conditions. The presence of electron-donating amino groups would likely activate the ring towards oxidative processes. In atmospheric chemistry, imidazole has been shown to be oxidized by radicals such as OH and NO₃. acs.org Synthetic methods often utilize oxidation to create the imidazolone ring from precursors like imidazolines or through the oxidation of methyl ketones in the presence of an ammonia (B1221849) source. ulaval.canih.gov The amino groups themselves could also be sites of oxidation.

Reductive Transformations: The carbonyl group at C5 is the primary site for reduction. Treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol, yielding a 2,4-diamino-3-methyl-4H-imidazol-5-ol. More potent reducing agents could potentially lead to the reduction of the entire ring system. The reduction of C-2 aroyl substituted imidazole derivatives to their corresponding methanol (B129727) derivatives has been reported as a key step in further synthetic transformations. nih.gov

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can profoundly influence the outcome of reactions involving imidazolone derivatives. Solvent properties such as polarity, proticity, and hydrogen-bonding capability can affect reaction rates and the regioselectivity of chemical transformations.

In the synthesis of imidazolium-based ionic liquids, which share the imidazole core, it has been demonstrated that polar aprotic solvents can accelerate nucleophilic substitution reactions by stabilizing charged transition states. ku.edu Conversely, polar protic solvents can hinder reactions by solvating and deactivating the nucleophile through hydrogen bonding. ku.edu

For reactions involving this compound, one would expect similar dependencies. For example, in nucleophilic attack reactions, a polar aprotic solvent like DMF or acetonitrile (B52724) might be preferred. In contrast, reactions that proceed through a protonated intermediate might be favored in protic solvents. Studies on the synthesis of trisubstituted imidazoles have shown that solvent polarity can be a key factor in achieving high reaction yields. researchgate.netresearchgate.net The synthesis of imidazolidin-2-ones from propargylic ureas was found to be highly dependent on acetonitrile as the solvent. acs.org

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Creatinine |

| Imidazolidin-2-one |

| Imidazo-1,4-oxazinone |

| 2,4-Diamino-3-methyl-4H-imidazol-5-ol |

| Dimethylformamide (DMF) |

Structure Activity Relationship Sar Studies of 2,4 Diamino 3 Methyl 4h Imidazol 5 One Analogs

Systematic Modification of the Diamino and Methyl Substituents

The biological activity of 2,4-diamino-3-methyl-4H-imidazol-5-one analogs can be significantly altered by systematic modifications of the diamino and methyl groups.

The 2,4-diamino substituents are critical for forming hydrogen bonds with biological targets. The positioning and nature of these groups influence the binding affinity and selectivity of the compounds. For instance, the free amine group often contributes significantly to antibacterial activity, and its substitution can modulate this effect. nih.gov Studies on related heterocyclic compounds have shown that substituting the amine with different functional groups, such as methyl, ethyl, or phenyl, can alter the biological activity in a predictable order. nih.gov

The N3-methyl group also plays a pivotal role. Its presence can affect the molecule's conformation, lipophilicity, and metabolic stability. In some heterocyclic systems, the introduction of a methyl group has been shown to enhance biological potential. researchgate.net For example, in a study of bis-1,3,4-thiadiazole derivatives, the methyl-substituted compound was found to be the most active. nih.gov

Below is an illustrative data table summarizing the hypothetical impact of systematic modifications on a biological endpoint, based on general principles observed in related heterocyclic systems.

| Modification | Substituent | Hypothetical Biological Activity | Rationale |

| C2-Amino | -NH2 | Baseline | Free amine for key interactions. |

| -NHCH3 | Decreased | Steric hindrance may disrupt key hydrogen bonds. | |

| -N(CH3)2 | Further Decreased | Increased steric bulk and loss of hydrogen bond donor. | |

| C4-Amino | -NH2 | Baseline | Essential for target binding. |

| -NH-Acyl | Variable | Acylation can alter solubility and cell permeability. | |

| N3-Methyl | -CH3 | Baseline | Provides a specific conformational and electronic profile. |

| -H | Decreased | Loss of lipophilicity and potential change in tautomeric form. | |

| -Ethyl | Variable | Increased lipophilicity may enhance or hinder activity depending on the target. |

Exploration of Substituent Effects on the Imidazolone (B8795221) Core

For instance, in studies of other imidazolone-based compounds, substituting the N1 position with different aryl groups (e.g., phenyl, p-tolyl, p-chlorophenyl) has been used to investigate the hydrophobic and electronic effects on anti-inflammatory activity. nih.gov The introduction of lipophilic moieties, in general, has been a strategy to enhance the anticancer activity of imidazolone derivatives. nih.gov

The following table illustrates potential effects of substituents at a hypothetical position on the imidazolone ring, drawing from findings on similar heterocyclic structures.

| Position on Imidazolone Core | Substituent | Hypothetical Effect on Activity | Rationale |

| C5-Oxo | =O | Baseline | The carbonyl group is a key hydrogen bond acceptor. |

| =S | Variable | Thio-substitution can alter electronic distribution and binding. | |

| N1-Position | -H | Baseline | |

| -Phenyl | Increased Lipophilicity | May enhance membrane permeability and hydrophobic interactions. | |

| -Halogenated Phenyl | Variable | Halogens can act as hydrogen bond acceptors and alter electronic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For imidazolone analogs, QSAR models can predict the activity of novel derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov These models are built using molecular descriptors that quantify various aspects of the chemical structure, such as topological, electronic, and conformational properties. nih.gov

Linear methods like Multiple Linear Regression (MLR) and non-linear methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) have been successfully applied to develop predictive QSAR models for imidazole-containing inhibitors. nih.gov Such models can provide insights into the structural features that are most important for the desired biological effect. For example, a QSAR study on a series of benzenesulfonamides identified key molecular descriptors that correlated with their cytotoxic activity. nih.gov

Design Principles for Modulating Biological Interactions Based on SAR

The collective SAR data provides a set of design principles for fine-tuning the biological interactions of this compound analogs.

Hydrogen Bonding: The 2,4-diamino groups are primary sites for hydrogen bonding. Maintaining or strategically modifying these groups is crucial for target affinity. scirp.org

Steric Factors: The size and shape of substituents can either promote or hinder binding to the active site of a biological target. Steric clashes can be detrimental to activity. scirp.org

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the imidazolone ring can alter the molecule's electronic distribution, affecting its reactivity and interaction with the target. nih.gov

Ligand Efficiency and Lipophilicity Analysis in SAR Contexts

In modern drug discovery, SAR is often analyzed in the context of ligand efficiency (LE) and lipophilicity (LogP).

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). It is a valuable tool for identifying small, efficient fragments that can be developed into more potent leads.

Lipophilicity (LogP): The lipophilicity of a compound affects its solubility, permeability, and metabolic stability. scirp.org While a certain degree of lipophilicity is often required for cell penetration, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. scirp.org

Analyzing the LE and LogP of this compound analogs allows for a more nuanced understanding of their SAR. For example, a highly potent analog might be less desirable if it has a very high LogP and low ligand efficiency. The goal is to optimize potency while maintaining drug-like physicochemical properties. Studies on other heterocyclic compounds, such as 1,2,5-oxadiazoles, have demonstrated the importance of calculating parameters like logP and ligand efficiency to guide the development of compounds with favorable properties. mdpi.com

The table below provides a hypothetical analysis of these parameters for a series of analogs.

| Analog | Modification | Hypothetical IC50 (nM) | Calculated LogP | Ligand Efficiency | Comment |

| 1 | Parent Compound | 100 | 1.5 | 0.35 | Moderate potency and good lipophilicity. |

| 2 | N1-Phenyl | 50 | 2.8 | 0.32 | Increased potency but also higher lipophilicity. |

| 3 | C4-NH-Acetyl | 200 | 1.2 | 0.30 | Reduced potency and slightly lower lipophilicity. |

| 4 | N3-Ethyl | 80 | 1.9 | 0.34 | Similar potency to parent with increased lipophilicity. |

This integrated approach, combining traditional SAR with an analysis of ligand efficiency and lipophilicity, provides a robust framework for the rational design of novel this compound analogs with improved biological profiles.

Biological Targets and Molecular Mechanisms of Action for 2,4 Diamino 3 Methyl 4h Imidazol 5 One Derivatives

Identification and Validation of Molecular Targets

The process of identifying and validating the molecular targets for these compounds involves a range of biochemical and pharmacological assays. These studies aim to pinpoint the specific enzymes, receptors, or other proteins that derivatives of this scaffold bind to and modulate.

Derivatives featuring imidazole (B134444) and diamino-pyrimidine cores have demonstrated significant activity as enzyme inhibitors, particularly targeting protein kinases, which play a crucial role in cellular signaling pathways.

Kinase inhibition is a prominent mechanism of action for many imidazole-based compounds. For instance, various imidazo[1,2-b]pyridazine, imidazo[4,5-b]pyridine, and related heterocyclic derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Similarly, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Computational and biological studies have shown these compounds can effectively inhibit Src and Fyn kinases in the submicromolar range. nih.gov

Other kinase targets for related heterocyclic structures include:

p21-activated kinase 4 (PAK4): Novel 2,4-diaminopyrimidine (B92962) derivatives have shown high inhibitory activities against PAK4, with IC50 values as low as 5.9 nM for the most potent compounds. nih.gov

Protein Kinase CK1δ: Benzimidazole-2-amino derivatives have been developed as inhibitors of CK1δ, a kinase involved in cell cycle regulation and apoptosis. A 5-cyano substituted derivative demonstrated nanomolar potency (IC50 = 98.6 nM). nih.gov

Glycogen Synthase Kinase-3 (GSK-3): Substituted 5-imino-1,2,4-thiadiazoles have been identified as the first small-molecule, substrate-competitive inhibitors of GSK-3, presenting a novel approach to modulating this enzyme's activity in neurodegenerative diseases. bohrium.com

The inhibitory activities of selected derivative classes against various kinases are summarized below.

| Derivative Class | Kinase Target | Key Findings |

| 2,4-Diaminopyrimidine Derivatives | p21-activated kinase 4 (PAK4) | Compound B6 showed an IC50 of 5.9 nM. nih.gov |

| Imidazo[4,5-c]pyridin-2-one Derivatives | Src Family Kinases (SFKs) | Compounds exhibited submicromolar inhibition of Src and Fyn. nih.gov |

| Benzimidazol-2-amino Derivatives | Protein Kinase CK1δ | A 5-cyano derivative (compound 23) had an IC50 of 98.6 nM. nih.gov |

| 5-Imino-1,2,4-thiadiazole Derivatives | Glycogen Synthase Kinase-3 (GSK-3) | Act as substrate-competitive inhibitors. bohrium.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

G-protein coupled receptors (GPCRs) are a major class of drug targets, and heterocyclic compounds often exhibit modulatory effects on them. nih.govnih.gov Research into related diamino derivatives has identified potent and selective antagonists for the adenosine (B11128) A2a receptor. nih.gov Specifically, novel diamino derivatives of nih.govnih.govnih.govtriazolo[1,5-a] nih.govnih.govbiointerfaceresearch.comtriazine, where a piperazinyl group was replaced with diamines like (R)-2-(aminomethyl)pyrrolidine, showed low nanomolar affinity for the A(2a) receptor with high selectivity over the A(1) receptor. nih.gov

While direct studies on 2,4-diamino-3-methyl-4H-imidazol-5-one derivatives are limited, related structures have shown activity at other receptors. For example, certain phthalide (B148349) derivatives act as antagonists for the GABA receptor and show activity at the human CCR5 receptor, which is a target in HIV-1 research. acs.org This suggests that imidazole-based scaffolds could be explored for their potential to modulate a variety of receptor systems.

Investigation of Binding Modes and Interaction Specificity

Understanding how these derivatives bind to their molecular targets is essential for optimizing their potency and selectivity. This is achieved through a combination of structural biology techniques and computational modeling.

X-ray crystallography provides high-resolution three-dimensional structures of ligand-target complexes, offering a detailed view of the binding interactions. While a co-crystal structure of a this compound derivative with a biological target is not publicly available, studies on related structures provide valuable insights.

For example, the crystal structure of [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, an imidazolidine (B613845) derivative, has been determined, revealing how intermolecular hydrogen bonds stabilize the crystal packing. nih.gov In another study, the X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidine isomers bound to dihydrofolate reductase (DHFR) were determined, showing that the different isomers adopt distinct binding modes within the enzyme's active site. nih.gov Such structural data is invaluable for structure-based drug design, allowing for the rational modification of compounds to improve their binding affinity and specificity. nih.govresearchgate.net The characterization of silver(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid also contributes to the understanding of how imidazole rings coordinate and interact at a molecular level. figshare.com

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes. At present, there are no published Cryo-EM studies specifically focused on complexes involving this compound derivatives.

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding modes of ligands.

Molecular docking studies have been used extensively to understand the interaction between imidazole-based inhibitors and their target kinases.

PAK4 Inhibitors: Docking simulations of 2,4-diaminopyrimidine derivatives in the PAK4 active site helped to elucidate the structure-activity relationship and identify key binding interactions. nih.gov

Fer Kinase Inhibitors: The binding mode of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives to Fer kinase was investigated using molecular docking, which showed hydrogen bonding and hydrophobic interactions with active site residues. biointerfaceresearch.comresearchgate.net

Src Family Kinase Inhibitors: MD simulations of an imidazo[4,5-c]pyridin-2-one derivative (1s) within the ATP binding site of SFKs revealed the likely binding patterns and conformational stability of the complex. nih.gov

DNA Interaction: The interaction of palladium and platinum complexes of an imidazole derivative with DNA was studied using molecular docking and MD simulations, which indicated that the platinum complexes have a higher tendency to interact with DNA. nih.gov

These computational approaches are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, guiding the selection of candidates for further development. researchgate.net

| Compound Class | Target | Computational Method | Key Finding |

| 2,4-Diaminopyrimidine Derivatives | PAK4 | Molecular Docking | Identified binding mode and key interactions for potent inhibition. nih.gov |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Derivatives | Fer Kinase | Molecular Docking | Revealed hydrogen bonds and hydrophobic contacts in the active site. biointerfaceresearch.comresearchgate.net |

| Imidazo[4,5-c]pyridin-2-one Derivatives | Src Family Kinases | Molecular Dynamics | Elucidated stable binding patterns in the ATP pocket. nih.gov |

| Imidazole-metal Complexes | DNA | Docking & Molecular Dynamics | Showed Pt complexes have a higher binding tendency to DNA than Pd complexes. nih.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

Cellular Pathway Modulation

The analysis of how a compound affects cellular pathways is crucial to understanding its biological impact. This typically involves cell-based assays to observe the compound's effect on cell health, proliferation, and death.

Impact on Signal Transduction Cascades

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. The introduction of a novel compound can modulate these cascades, leading to various cellular outcomes. For instance, many imidazole derivatives are known to act as kinase inhibitors. longdom.org Kinases are key enzymes in signaling pathways that phosphorylate other proteins, and their inhibition can halt cascades responsible for cell growth and survival. Future research on this compound would likely investigate its potential to inhibit specific kinases, such as those in the MAPK or PI3K/Akt pathways, which are often dysregulated in diseases like cancer.

Another important aspect of signal transduction is the role of G-protein coupled receptors (GPCRs). Some imidazoquinoline derivatives have been identified as allosteric modulators of adenosine receptors, a class of GPCRs. nih.govnih.gov This modulation can enhance or decrease the receptor's response to its natural ligand, thereby affecting downstream signaling. Investigating whether this compound or its derivatives can act on GPCRs would be a key area of study.

Induction or Inhibition of Specific Cellular Processes (e.g., apoptosis, cell cycle)

A primary focus in drug discovery is a compound's ability to selectively induce apoptosis (programmed cell death) in diseased cells, such as cancer cells. Various assays can determine if a compound triggers apoptosis, including Annexin V staining, which detects an early marker of apoptosis, and analysis of caspase activation, a family of proteases central to the apoptotic process. nih.govnih.gov For example, certain imidazolidinone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net

The cell cycle is a tightly regulated process that controls cell division. Many anti-cancer drugs function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the proliferation of cancer cells. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle after treatment with a compound. Studies on thiazolidine-2,4-dione derivatives, for instance, have demonstrated their ability to cause cell cycle arrest at the S phase. nih.gov Future studies on this compound would aim to determine if it affects cell cycle progression in a similar manner.

Mechanistic Studies of Biological Activity at the Molecular Level (e.g., inhibition kinetics, allosteric modulation)

To fully understand a compound's mechanism of action, it is essential to study its direct interaction with its biological target at the molecular level.

This involves determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which quantifies the compound's potency. Such studies provide a detailed picture of how the compound interferes with the normal function of the enzyme.

Allosteric modulation represents a more nuanced mechanism of action where a compound binds to a site on the target protein that is distinct from the active site. nih.gov This binding event causes a conformational change in the protein that alters the activity of the active site. This can lead to either positive allosteric modulation (enhancement of activity) or negative allosteric modulation (inhibition of activity). nih.govnih.govnih.gov Identifying and characterizing allosteric binding sites is a growing area of drug discovery, as it can offer greater selectivity and a finer degree of control over the target's function. Research into 1H-imidazo[4,5-c]quinolin-4-amine derivatives has revealed their capacity for positive allosteric modulation of the A3 adenosine receptor. nih.govnih.gov

Chemical Biology Applications of 2,4 Diamino 3 Methyl 4h Imidazol 5 One Scaffolds

Development of Chemical Probes for Target Validation

Chemical probes are essential small molecules designed to interact with a specific protein target, enabling the validation of that target's function in cellular or organismal contexts. The imidazol-4-one scaffold has been successfully utilized in the development of such probes. For instance, derivatives of 1,5-dihydro-4H-imidazol-4-one have been identified as potent and selective antagonists of the CXC chemokine receptor 2 (CXCR2). nih.gov

In a notable study, a compound featuring the 1,5-dihydro-4H-imidazol-4-one scaffold was identified through a pharmacophore-based screening as a selective CXCR2 antagonist. nih.gov Further optimization of this initial hit through structure-activity relationship (SAR) studies led to the development of a more potent and highly selective antagonist, compound C5. nih.gov This compound demonstrated excellent oral bioavailability and in vitro activity in cancer metastasis models. nih.gov Molecular dynamics simulations suggested that the selectivity of compound C5 for CXCR2 over the highly homologous CXCR1 is influenced by interactions with specific amino acid residues, such as K320 in the CXCR2 binding pocket. nih.gov

The development of such selective antagonists serves as a prime example of target validation. By using these chemical probes, researchers can dissect the specific biological roles of CXCR2, distinguishing its functions from those of CXCR1, which is crucial for understanding its involvement in diseases like cancer and for the development of targeted therapeutics. nih.gov The imidazolone (B8795221) core provides a rigid and adaptable framework for positioning functional groups that determine potency and selectivity.

| Compound | Scaffold | Target | Application | Key Findings |

| Compound 2 | 1,5-dihydro-4H-imidazol-4-one | CXCR2 | Target Validation | Identified as a selective CXCR2 antagonist with low CXCR1 antagonism. nih.gov |

| Compound C5 | 1,5-dihydro-4H-imidazol-4-one | CXCR2 | Target Validation | Optimized from Compound 2 with higher selectivity and excellent oral bioavailability; demonstrated in vitro anticancer metastasis activity. nih.gov |

Use in Bioorthogonal Chemistry (if applicable to the compound's reactivity)

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org These reactions typically involve a pair of mutually reactive functional groups that are abiotic in nature. Common bioorthogonal reactions include the Staudinger ligation between azides and phosphines, and various "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. wikipedia.orgnih.govsemanticscholar.org

The utility of the 2,4-diamino-3-methyl-4H-imidazol-5-one scaffold in bioorthogonal chemistry would depend on its ability to be functionalized with a suitable reactive handle, or on the intrinsic reactivity of the imidazolone ring itself. The amino groups at the 2 and 4 positions could potentially be modified to incorporate a bioorthogonal functional group, such as an azide, alkyne, or a strained alkene. For example, an azide-functionalized aminopyridine has been designed as a "smart probe" that becomes fluorescent upon a click reaction with an alkyne. mdpi.com

However, the inherent reactivity of the imidazolone ring system itself has not been extensively reported for bioorthogonal applications. The development of new bioorthogonal reactions is an active area of research, and novel scaffolds are continuously being explored for their unique reactivity. nih.gov For the this compound scaffold to be used in bioorthogonal chemistry, further research would be needed to either demonstrate the specific and controlled reactivity of the core ring structure with a bioorthogonal partner or to develop synthetic routes for its derivatization with established bioorthogonal handles.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govyoutube.com An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.gov

The this compound scaffold could serve as a core structure for the design of ABPs. To function as an ABP, the imidazolone scaffold would need to be appended with a suitable reactive group that can form a covalent bond with a target enzyme. The choice of warhead would be dictated by the enzyme class being targeted. For example, fluorophosphonates are common warheads for serine hydrolases, while iodoacetamides can target cysteine proteases.

While there are no specific reports of this compound being used as an ABP, the general principle of ABPP allows for the adaptation of various chemical scaffolds. For instance, activity-based probes have been developed for metalloproteases by coupling a zinc-chelating hydroxamate group to a benzophenone (B1666685) photocrosslinker. nih.gov This demonstrates the modularity of ABP design. If the this compound scaffold were identified as a recognition element for a particular enzyme or enzyme family, it could be derivatized with a reactive warhead to create a novel class of ABPs for functional enzyme profiling. nih.gov

Design of Fluorescent Tags Based on the Imidazolone Chromophore

The imidazolone ring is a well-established chromophore and forms the core of the fluorescent moiety in the green fluorescent protein (GFP). researchgate.net This has inspired the design and synthesis of novel fluorescent dyes based on the imidazolone scaffold. The photophysical properties of these synthetic analogues can be tuned by modifying the substituents on the imidazolone ring.

Research into aminoimidazolone analogues of the GFP chromophore has led to the development of advanced fluorescent dyes with enhanced properties such as large Stokes shifts, high quantum yields, and two-photon absorption capabilities. researchgate.net For example, the synthesis of substituted 4-benzylidene-2-(phenylamino)-imidazolones has yielded a range of fluorophores with varying spectral properties. researchgate.net The introduction of electron-donating groups onto the benzylidene ring can significantly influence the absorption and emission spectra. researchgate.net

Furthermore, the imidazole (B134444) moiety is a component in many fluorescent proteins that exhibit pH-dependent light emission. nih.gov Synthetic fluorescent compounds incorporating imidazoles have also been shown to have pH-sensitive optical properties, making them suitable for development as pH probes. nih.gov Studies on a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, revealed the existence of protonated, neutral, and deprotonated species across a wide pH range, each with distinct absorption and emission characteristics. nih.gov This pH sensitivity is attributed to excited-state proton transfer (ESPT). nih.gov

The this compound scaffold, with its amino substituents, offers multiple sites for modification to fine-tune its fluorescent properties, making it a promising platform for the creation of novel fluorescent tags for bioimaging and sensing applications.

| Fluorophore Class | Core Scaffold | Key Features | Potential Applications |

| GFP Chromophore Analogues | Aminoimidazolone | Tunable fluorescence, large Stokes shifts, high quantum yields. researchgate.net | Advanced bioimaging, fluorescent probes. |

| pH-Sensitive Imidazoles | Imidazole | pH-dependent absorption and emission, excited-state proton transfer. nih.gov | pH sensing in biological systems. |

Integration into Complex Biological Systems for Mechanistic Dissection

A key application of chemical biology tools is their use in complex biological systems, such as living cells or whole organisms, to dissect biological mechanisms. The this compound scaffold and its derivatives can be employed for such purposes.

As discussed previously, the development of selective CXCR2 antagonists based on the 1,5-dihydro-4H-imidazol-4-one scaffold allows for the precise interrogation of the CXCR2 signaling pathway in the context of cancer metastasis. nih.gov By selectively blocking this receptor, researchers can study the downstream consequences and untangle the complex network of interactions that drive disease progression.

Furthermore, understanding the metabolic fate of such compounds is crucial for their application in vivo. Studies on related heterocyclic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a carcinogen found in cooked meat, have been conducted in mice to identify its metabolites. nih.gov These studies utilize techniques like high-performance liquid chromatography and mass spectrometry to track the compound and its biotransformations within the organism. nih.gov Similar metabolic studies on this compound would be essential for its development as a safe and effective in vivo tool. The ability to synthesize and introduce these compounds into living systems provides a powerful approach for mechanistic discovery.

Biosynthesis and Metabolic Fate of Imidazolone Derivatives in Biochemical Systems

Enzymatic Biotransformations and Metabolite Identification

Imidazolone (B8795221) derivatives, like many xenobiotics and endogenous compounds, undergo enzymatic biotransformation in biological systems. These reactions, primarily catalyzed by enzymes in the liver, modify the chemical structure of the parent compound to facilitate its excretion. longdom.org Common biotransformation reactions include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). longdom.org

The identification of metabolites is crucial for understanding the metabolic fate of a compound. Modern analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), are instrumental in detecting and structurally characterizing biotransformation products in biological matrices like plasma and urine. nih.govrrpharmacology.rurrpharmacology.ru

For instance, studies on the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a heterocyclic amine with a related imidazole (B134444) core, in mice revealed several new metabolites. nih.gov Following oral administration, urine analysis identified products of oxidation and conjugation. The identified metabolites included a hydroxylated derivative (1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline), its corresponding O-glucuronide conjugate, and a dihydroxy metabolite. nih.gov These findings demonstrate that even seemingly simple heterocyclic structures can undergo multiple enzymatic modifications.

Another study investigating a synthetic adenosine (B11128) derivative identified three primary metabolites in liver microsomes from five different species. frontiersin.org The biotransformations observed were hydroxylation (addition of an oxygen atom), hydrolysis (cleavage of a bond by water), and a combination of both hydrolysis and hydroxylation. frontiersin.org Such studies highlight the common metabolic pathways that imidazolone-containing compounds might undergo.

Table 1: Examples of Identified Metabolites of Imidazole-Related Compounds

| Parent Compound | Species | Matrix | Metabolite(s) Identified | Biotransformation Pathway |

|---|---|---|---|---|

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Mouse | Urine | 5-hydroxy-IQ | Oxidation |

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Mouse | Urine | 5-O-glucuronide-IQ | Oxidation & Glucuronidation |

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Mouse | Urine | 5,7-dihydroxy-IQ | Dihydroxylation |

| YZG-331 (adenosine derivative) | Rat, Mouse, Human, Monkey, Dog | Liver Microsomes | M1 (hydroxylated YZG-331) | Hydroxylation |

| YZG-331 (adenosine derivative) | Rat, Mouse, Human, Monkey, Dog | Liver Microsomes | M2 (hydrolysis product) | Hydrolysis |

| YZG-331 (adenosine derivative) | Rat, Mouse, Human, Monkey, Dog | Liver Microsomes | M3 (hydrolysis/hydroxylation product) | Hydrolysis & Hydroxylation |

In Vitro Metabolic Stability and Enzyme Kinetics in Model Biochemical Systems

In vitro metabolic stability assays are fundamental in drug discovery and development for predicting how quickly a compound will be metabolized in the body. nuvisan.com These experiments typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with whole liver cells (hepatocytes). nuvisan.comadmescope.com Liver microsomes are rich in Phase I enzymes, particularly cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. admescope.com

The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key pharmacokinetic parameters like the half-life (t½) and intrinsic clearance (CLint). nuvisan.com Intrinsic clearance reflects the inherent capacity of the liver enzymes to metabolize a drug. nuvisan.com Significant differences in metabolic stability can be observed across species. For example, the sedative-hypnotic compound YZG-331 was metabolized much faster in rat liver microsomes compared to those from humans, monkeys, dogs, or mice, highlighting the importance of using multiple species in preclinical studies. frontiersin.org

The study of enzyme kinetics, often described by the Michaelis-Menten model, provides deeper insights into the interaction between an enzyme and its substrate (the compound being metabolized). teachmephysiology.comyoutube.com This model relates the initial velocity of the reaction (v) to the substrate concentration ([S]). youtube.com Two key parameters are derived from this model:

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. youtube.com Km is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity. youtube.com

Understanding these kinetic parameters is essential for predicting potential drug-drug interactions and the metabolic behavior of a compound in vivo.

Table 2: Key Parameters in In Vitro Metabolic Stability and Enzyme Kinetics

| Parameter | Definition | Significance |

|---|---|---|

| t½ (Half-life) | The time required for the concentration of the compound to decrease by half. | Indicates the persistence of the compound in the metabolic system. |

| CLint (Intrinsic Clearance) | The inherent ability of an enzyme system (e.g., liver) to metabolize a compound. | Used to predict hepatic clearance and bioavailability in the body. nuvisan.com |

| Vmax (Maximum Velocity) | The maximum rate of an enzymatic reaction at saturating substrate concentrations. youtube.com | Represents the maximum metabolic capacity of the enzyme pathway. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. youtube.com | Reflects the affinity of the enzyme for the substrate; a lower Km implies higher affinity. youtube.com |

Role of Microbial or Mammalian Enzymes in Compound Transformation

Both microbial and mammalian enzyme systems are capable of transforming imidazolone derivatives. The specific enzymes involved and the resulting products can vary significantly between these domains.

Mammalian Enzymes: In mammals, the primary site of biotransformation is the liver, which contains a vast array of enzymes designed to metabolize foreign compounds. longdom.org The most prominent family of enzymes is the cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of a majority of drugs and other xenobiotics. longdom.org Other important mammalian enzymes include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and aldehyde oxidase (AO). longdom.orgnih.gov These enzymes introduce or expose functional groups on the parent molecule, preparing them for subsequent conjugation and excretion. longdom.org Aldehyde oxidase, for instance, is known to catalyze both oxidation and reduction reactions on a variety of substrates. nih.gov

Microbial Enzymes: Microorganisms such as bacteria and fungi possess a highly diverse enzymatic arsenal (B13267) that can perform a wide range of chemical transformations. nih.govnih.gov Microbial biotransformation is a valuable tool in biotechnology and can be used to generate novel derivatives of existing compounds. nih.gov A key advantage of microbial systems is their high degree of regioselectivity and stereoselectivity, meaning they can modify a specific position on a molecule or produce a specific stereoisomer. nih.gov Enzymes like hydrolases (proteases, lipases), oxidoreductases, and transferases are commonly exploited in microbial transformations. researchgate.net This enzymatic diversity allows microorganisms to break down complex molecules, including environmental pollutants and xenobiotics, often converting them into less harmful substances. nih.govresearchgate.net Microbial transformation can enhance the metabolic stability or reduce the toxicity of drug molecules, making it a useful strategy in drug development. nih.gov

Future Research Directions and Emerging Paradigms for 2,4 Diamino 3 Methyl 4h Imidazol 5 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of computational power and chemical science has enabled the use of Artificial Intelligence (AI) and Machine Learning (ML) to revolutionize compound design. For 2,4-diamino-3-methyl-4H-imidazol-5-one, these technologies can be leveraged to overcome the limitations of traditional, iterative design-make-test-analyze cycles.

Generative Models for Novel Analogs: AI-driven generative models can design vast libraries of virtual analogs based on the this compound core structure. By learning the underlying chemical rules and structure-activity relationships (SAR) from existing data, these models can propose novel molecules with a high probability of desired biological activity or material properties.

Predictive Modeling for Properties: ML algorithms can be trained to predict various physicochemical and biological properties, such as solubility, metabolic stability, and potential binding affinity to specific protein targets. This in silico screening allows researchers to prioritize the synthesis of only the most promising derivatives of this compound, saving significant time and resources.

Retrosynthesis Prediction: AI tools can analyze the structure of a target imidazolone (B8795221) derivative and propose viable synthetic routes. This assists chemists in planning efficient syntheses, identifying potential challenges, and exploring alternative pathways that might not be immediately obvious.

| AI/ML Application | Potential Impact on this compound Research |

| Generative Design | Creation of novel, structurally diverse analogs with optimized properties. |

| Property Prediction | High-throughput virtual screening to identify candidates with favorable ADMET profiles. |

| Retrosynthesis | Optimization of synthetic routes, reducing cost and development time. |

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Traditional batch synthesis methods for imidazolones, while established, can present challenges related to safety, scalability, and reaction control. nih.gov Modern synthetic methodologies offer powerful alternatives for the production of this compound.

Flow Chemistry: Performing synthesis in a continuous flow reactor offers numerous advantages over batch processing. d-nb.info For the synthesis of imidazolone derivatives, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved purity, and enhanced safety, especially when handling potentially energetic intermediates. uc.pt The small reactor volumes inherent to flow systems minimize the risks associated with hazardous reactions. d-nb.info

Photocatalysis: Light-induced reactions, or photocatalysis, represent a green and efficient method for forging complex chemical bonds under mild conditions. mdpi.com This methodology could be explored for novel C-C or C-N bond formations in the synthesis or functionalization of the this compound scaffold. Photo-redox catalysis, for instance, could enable transformations that are difficult to achieve using conventional thermal methods, potentially opening up new chemical space for analog development. mdpi.com

Multi-Targeting Approaches and Polypharmacology Considerations

The "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex, multifactorial diseases.

Investigating the potential of this compound and its derivatives as polypharmacological agents is a promising future direction. The promiscuity of a molecule, or its ability to bind to multiple targets, can be intentionally designed. nih.gov Computational methods, such as target prediction algorithms, can screen the structure against databases of known protein binding sites to identify potential off-targets that may be therapeutically beneficial. nih.gov By rationally designing derivatives that modulate a specific set of targets, it may be possible to achieve synergistic efficacy or overcome drug resistance mechanisms. This represents a shift from seeking absolute selectivity to designing a desired selectivity profile against a panel of disease-relevant targets. nih.gov

Advancements in High-Throughput Screening for New Biological Activities

Discovering new biological functions for this compound requires robust screening methodologies. High-Throughput Screening (HTS) allows for the rapid testing of a compound against thousands of potential biological targets or cellular models.

Target-Based Screening: This classical HTS approach involves testing the compound's ability to modulate the activity of a specific, isolated biological target (e.g., an enzyme or receptor). Libraries of this compound analogs designed using AI could be rapidly screened against panels of kinases, proteases, or other validated drug targets.

Phenotypic Screening: In contrast to target-based screening, phenotypic screening assesses the effect of a compound on whole cells or even organisms, without a preconceived notion of the target. This approach can uncover unexpected activities and novel mechanisms of action. For instance, derivatives of this compound could be screened for their effects on cancer cell viability, neuronal development, or microbial growth.

High-Content Screening (HCS): An advanced form of phenotypic screening, HCS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. This provides a detailed "fingerprint" of the compound's biological effects, offering deep insights into its mechanism of action.

| Screening Method | Objective | Potential Discovery for this compound |

| Target-Based HTS | Identify direct molecular interactions. | Specific enzyme inhibitors or receptor modulators. |

| Phenotypic HTS | Discover effects on cellular or organismal function. | Novel anti-cancer, anti-microbial, or neuroprotective activities. |

| High-Content Screening | Elucidate mechanism of action via imaging. | Detailed understanding of cellular pathways affected by the compound. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Compound Reactivity

A deeper understanding of the formation and reactivity of this compound requires the ability to observe chemical transformations as they occur. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring are critical for optimizing reaction conditions and understanding reaction mechanisms.

When coupled with novel synthetic methods like flow chemistry, techniques such as Process Analytical Technology (PAT) become invaluable. Integrating spectroscopic probes (e.g., FT-IR, Raman, UV-Vis) or compact mass spectrometers directly into a flow reactor provides real-time data on the concentration of reactants, intermediates, and products. This allows for rapid optimization of reaction conditions, ensuring high conversion and purity, and facilitates a deeper mechanistic understanding that is often impossible to achieve through traditional offline analysis of quenched reaction aliquots.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,4-diamino-3-methyl-4H-imidazol-5-one, and how do reaction parameters influence product yield?

The compound can be synthesized via:

- Transition-metal-free cyclization : Reacting amidines with ketones under basic conditions (e.g., K₂CO₃ in DMSO at 80°C for 12 hours) yields up to 85% .

- Multi-step functionalization : Derivatives like imidazolone-fused quinazolinones are synthesized through condensation reactions, with yields optimized by controlling solvent polarity and temperature . Key factors affecting yield include base strength, solvent choice (polar aprotic solvents like DMSO enhance cyclization), and reaction time. Microwave-assisted methods may reduce reaction durations .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming substituent positions. For example, NH₂ protons appear as broad singlets (δ 6.8–7.2 ppm), while methyl groups resonate near δ 2.1–2.5 ppm .

- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks. A related imidazolone derivative exhibited planar geometry stabilized by N–H···O interactions .

- FTIR : Identifies C=O stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹), critical for verifying cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Discrepancies may arise from:

- Tautomerism : The compound may exist in lactam or lactim forms, altering proton environments. X-ray data can confirm the dominant tautomer .

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift NH proton signals. Standardizing solvent systems reduces variability .

- Impurity interference : High-resolution mass spectrometry (HRMS) or HPLC purity checks (>98%) ensure accurate assignments .

Q. What experimental strategies are used to evaluate the biological activity of imidazolone derivatives, and how can they be adapted for this compound?

- Cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Imidazolone-fused quinazolinones showed IC₅₀ values <10 µM .

- Antimitotic activity : Tubulin polymerization assays and cell cycle analysis (flow cytometry) identify derivatives disrupting microtubule dynamics .

- Structure-activity relationship (SAR) : Modifying the 3-methyl or 4-amino groups can enhance selectivity. For example, halogenated arylidene substitutions improved potency in antimitotic screens .

Q. How can computational methods guide the design of novel derivatives based on this scaffold?

- Molecular docking : Predict binding modes to targets like tubulin or kinases. A study on imidazolone-triazole hybrids revealed key interactions with ATP-binding pockets .

- DFT calculations : Optimize tautomeric stability and electron distribution. Planar imidazolone rings favor π-π stacking with aromatic residues in target proteins .

- QSAR modeling : Correlate substituent electronegativity or lipophilicity with bioactivity. For example, electron-withdrawing groups at the 5-position enhanced cytotoxicity in quinazolinone derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under varying pH conditions?

- Controlled stability studies : Monitor degradation via HPLC at pH 2–12. Related imidazolones degrade rapidly in acidic conditions (t₁/₂ < 1 hour at pH 2) but remain stable at neutral pH .